6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
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Overview
Description
6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C9H10BrN3 It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1-ethyl-1H-1,3-benzodiazol-2-amine. One common method includes the reaction of 1-ethyl-1H-1,3-benzodiazol-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position of the benzodiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine
- 6-bromo-1-ethyl-1H-benzimidazol-2-amine
- 1H-Benzimidazol-2-amine, 6-bromo-1-ethyl-
Uniqueness
6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and development .
Biological Activity
6-Bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (C₉H₁₀BrN₃) is a heterocyclic organic compound that belongs to the class of 1,3-benzodiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antineoplastic (cancer-fighting) and antifilarial (anti-parasitic) agent. The structural features of this compound, including the bromine atom and ethyl group, are believed to enhance its biological activity by influencing its interactions with various biological targets.
Structural Characteristics
The compound features:
- Bromine atom at the 6th position of the benzodiazole ring.
- Amine group (NH₂) at the 2nd position.
- Ethyl group (CH₂CH₃) attached to the nitrogen atom at the 1st position.
These modifications are crucial for its solubility and bioavailability compared to other similar compounds.
Antineoplastic Properties
Research indicates that derivatives of this compound exhibit significant antineoplastic activity. A study highlighted a series of related compounds that demonstrated effective inhibition of cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC₅₀ values for several derivatives ranged from 10 to 33 nM, indicating potent antiproliferative effects .
Compound Name | IC₅₀ (nM) | Cancer Type |
---|---|---|
Compound 9h | 10 | MCF-7 |
Compound 9q | 23 | MDA-MB-231 |
CA-4 | 3.9 | MCF-7 |
Antifilarial Activity
In addition to its anticancer properties, this compound has shown promising antifilarial activity. Studies have indicated that certain derivatives can inhibit the growth of filarial parasites, potentially offering a new avenue for treatment against parasitic infections .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may inhibit various enzymes or disrupt cellular processes that lead to its antimicrobial or anticancer effects. For example, interactions with protein targets such as STAT3 have been explored, revealing that certain structural modifications can alter binding affinities and biological efficacy .
Case Studies
Several case studies have investigated the biological activities of compounds related to 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amines:
- Antiproliferative Activity : A study on structurally similar compounds demonstrated their ability to inhibit tubulin polymerization in vitro, leading to cell cycle arrest and apoptosis in cancer cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict how these compounds interact with specific proteins associated with cancer progression and parasitic infections. These studies provide insights into optimizing chemical structures for enhanced activity .
Properties
IUPAC Name |
6-bromo-1-ethylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPNMRVYCBNKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Br)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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